DMF-dG

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

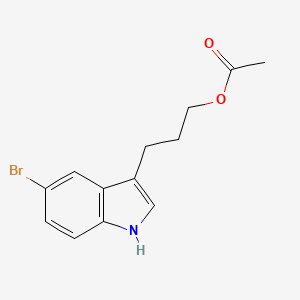

2’-Deoxyguanosine protected with a dimethylformamidine group, commonly referred to as DMF-dG, is a modified nucleoside used in the synthesis of oligonucleotides. This compound is particularly valuable in the field of molecular biology and biochemistry due to its ability to facilitate the synthesis of DNA and RNA sequences with specific modifications. The dimethylformamidine group serves as a protective group, allowing for more efficient and controlled synthesis processes.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The preparation of DMF-dG involves the protection of the 2’-deoxyguanosine nucleoside with a dimethylformamidine group. This process typically includes the following steps:

Activation of 2’-Deoxyguanosine: The nucleoside is first activated to make it more reactive for subsequent steps.

Protection with Dimethylformamidine: The activated nucleoside is then reacted with dimethylformamidine to form the protected this compound compound. This reaction is usually carried out under mild conditions to prevent degradation of the nucleoside.

Industrial Production Methods

In industrial settings, the production of this compound is often carried out using automated solid-phase synthesis methods. These methods allow for the large-scale production of oligonucleotides with high efficiency and purity. The use of controlled-pore glass or polystyrene resins as solid supports facilitates the synthesis process by providing a stable platform for the reactions to occur.

Análisis De Reacciones Químicas

Types of Reactions

DMF-dG undergoes several types of chemical reactions, including:

Substitution Reactions: The dimethylformamidine group can be substituted with other functional groups to introduce specific modifications to the nucleoside.

Deprotection Reactions: The protective dimethylformamidine group can be removed under mild conditions, typically using ammonium hydroxide or a mixture of ammonium hydroxide and methylamine. This deprotection step is crucial for obtaining the final oligonucleotide product.

Common Reagents and Conditions

Ammonium Hydroxide: Used for deprotection of the dimethylformamidine group.

Methylamine: Often used in combination with ammonium hydroxide for faster deprotection.

Dimethylformamidine: Used as a protective group during the synthesis process.

Major Products Formed

The major product formed from the reactions involving this compound is the deprotected 2’-deoxyguanosine nucleoside, which can then be incorporated into oligonucleotides for various applications.

Aplicaciones Científicas De Investigación

DMF-dG is widely used in scientific research, particularly in the fields of:

Chemistry: Used in the synthesis of modified oligonucleotides for studying DNA and RNA interactions.

Biology: Facilitates the study of genetic sequences and their functions by allowing for the creation of specific DNA and RNA sequences.

Medicine: Used in the development of therapeutic oligonucleotides for treating genetic disorders and diseases.

Industry: Employed in the large-scale production of oligonucleotides for research and commercial purposes.

Mecanismo De Acción

The mechanism of action of DMF-dG involves the protection of the 2’-deoxyguanosine nucleoside with a dimethylformamidine group. This protective group prevents unwanted reactions during the synthesis process, allowing for the controlled and efficient production of oligonucleotides. The dimethylformamidine group can be selectively removed under mild conditions, revealing the functional nucleoside for incorporation into DNA or RNA sequences.

Comparación Con Compuestos Similares

DMF-dG is unique compared to other similar compounds due to its specific protective group and its application in oligonucleotide synthesis. Similar compounds include:

Acetyl-protected Cytidine: Used for RNA synthesis with acetyl protection.

Benzoyl-protected Adenosine: Used for DNA synthesis with benzoyl protection.

Dimethylformamidine-protected Guanosine: Similar to this compound but used for RNA synthesis.

These compounds share similar protective strategies but are used for different nucleosides and applications, highlighting the versatility and specificity of this compound in oligonucleotide synthesis.

Propiedades

IUPAC Name |

N'-[9-[4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-6-oxo-1H-purin-2-yl]-N,N-dimethylmethanimidamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H18N6O4/c1-18(2)5-15-13-16-11-10(12(22)17-13)14-6-19(11)9-3-7(21)8(4-20)23-9/h5-9,20-21H,3-4H2,1-2H3,(H,16,17,22) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZXECVVVXPHBGGX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C=NC1=NC2=C(C(=O)N1)N=CN2C3CC(C(O3)CO)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H18N6O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

322.32 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-[(4-Amino-3-methyl-1H-pyrazol-1-yl)methyl]cyclopropaneacetonitrile](/img/structure/B15327836.png)

![[(2r,5s)-5-Phenyloxolan-2-yl]methanamine](/img/structure/B15327859.png)

![2-[3-(3,7-Dimethylocta-2,6-dienyl)-2,4-dihydroxyphenyl]-5,7-dihydroxy-3-(3-methylbut-2-enyl)chromen-4-one](/img/structure/B15327877.png)

![Methyl 2-isopropyl-1-oxaspiro[2.6]nonane-2-carboxylate](/img/structure/B15327882.png)